(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a central bicyclic scaffold fused with a thiazole ring. Key structural features include:
- Substituents:
- A 3,4-dimethoxybenzylidene group at position 2 (E-configuration).
- A 4-methoxyphenyl group at position 3.
- A methyl group at position 7.
- A methyl ester at position 4.
- Synthesis: Prepared via condensation reactions involving substituted aldehydes and thiouracil precursors under acidic conditions, with fused sodium acetate as a catalyst .
- Applications: Such derivatives are explored for bioactivity, including antimicrobial and anticancer properties, due to their electron-rich aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-14-21(24(29)33-5)22(16-7-9-17(30-2)10-8-16)27-23(28)20(34-25(27)26-14)13-15-6-11-18(31-3)19(12-15)32-4/h6-13,22H,1-5H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYWXSOGYRWCV-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including its potential as an antitumor agent, acetylcholinesterase inhibitor, and its antimicrobial properties.
Chemical Structure and Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. The specific compound can be synthesized through a series of reactions that include the formation of the thiazole and pyrimidine rings, followed by the introduction of substituents such as methoxy and benzylidene groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidines. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : A study indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against cervical adenocarcinoma (M-HeLa) cells .
- Mechanism of Action : The mechanism underlying their antitumor activity is believed to involve inhibition of tubulin polymerization and interference with cell cycle progression .
Acetylcholinesterase Inhibition
Thiazolo[3,2-a]pyrimidines have also been investigated for their potential as acetylcholinesterase inhibitors:
- Inhibition Studies : Research has shown that some derivatives demonstrate significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole and pyrimidine rings can enhance AChE inhibitory activity, with specific substituents playing crucial roles in binding affinity .
Antimicrobial Properties
The antimicrobial activity of thiazolo[3,2-a]pyrimidines has been documented in various studies:
- Broad Spectrum Activity : Compounds have shown moderate to high activity against a range of bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy :
- Neuroprotective Effects :
- Antimicrobial Screening :
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives are known to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be further explored for its ability to disrupt cancer cell proliferation.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxicity of thiazole-based compounds found that modifications at the 5-position significantly affected their activity against human liver carcinoma cells (HepG-2). The presence of methoxy groups in the structure enhances lipophilicity, potentially increasing cellular uptake and efficacy against cancer cells .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant properties. The compound's structure may allow it to interact with neurotransmitter systems involved in seizure activity.
Case Study: Anticonvulsant Activity Evaluation
In a comparative study, several thiazole-integrated compounds were tested for their anticonvulsant effects using models such as the maximal electroshock (MES) test. Results indicated that certain structural modifications led to enhanced efficacy, suggesting that (E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate could be a candidate for further development in this area .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. The compound's structural features may confer activity against various bacterial and fungal strains.
Case Study: Antimicrobial Testing
A series of thiazole derivatives were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. Results demonstrated that specific substitutions on the thiazole ring enhanced antibacterial activity, indicating that similar modifications to this compound could yield potent antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like this compound.
Key Findings from SAR Analysis
- Substituent Effects : The presence of methoxy groups at specific positions has been correlated with increased bioactivity.
- Ring Modifications : Alterations in the thiazole or pyrimidine rings can significantly impact both potency and selectivity towards biological targets.
Table 1 summarizes key findings from various SAR studies related to thiazole derivatives:
| Compound | Activity Type | Key Modifications | Observed Effect |
|---|---|---|---|
| A | Anticancer | Methoxy substitution | Increased cytotoxicity |
| B | Anticonvulsant | Halogen substitutions | Enhanced efficacy |
| C | Antimicrobial | Alkyl chain length | Broader spectrum |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich 3,4-dimethoxybenzylidene moiety undergoes nitration and sulfonation at the aromatic ring’s para position. For example:
-
Nitration with fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C-4 of the dimethoxybenzene ring.
-
Sulfonation with SO₃ in H₂SO₄ yields a sulfonic acid derivative .
Key Spectral Data for Nitrated Product :
| Technique | Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, Ar–NO₂) |
| IR | 1530 cm⁻¹ (asymmetric NO₂ stretch) |
Ester Hydrolysis and Functionalization
The methyl ester at C-6 is hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH in ethanol/water), enabling further derivatization:
-
Hydrolysis :
-
Amidation : The resulting acid reacts with amines (e.g., aniline) via EDC/HOBt coupling to form amides .
Hydrolysis Conditions :
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 60°C |
| Conversion Rate | >90% in 2 hours |
Oxidation of the Thiazole Ring
The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA:
Impact on Bioactivity :
Photodegradation and Stability
The compound degrades under UV light (λ = 254 nm) via radical-mediated pathways , forming:
-
Primary Degradants : Demethylated products (loss of methoxy groups) and ester cleavage products.
-
Half-Life : 48 hours under continuous UV exposure.
Stabilization Strategies :
-
Add antioxidants (e.g., BHT) or store in amber glass at 4°C.
Metal Complexation
The carbonyl and thiazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes:
Biological Activity Modulation via Structural Analogues
Structural modifications significantly alter pharmacological properties:
| Modification | Activity Change | Source |
|---|---|---|
| Nitro Group at C-4 | 2× increase in anticancer activity (IC₅₀ = 8.2 μM vs. 16.5 μM) | |
| Sulfone Derivative | 3× higher antimicrobial potency |
Comparative Reaction Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Knoevenagel Condensation | 84 | Ethanol, reflux |
| Ester Hydrolysis | 92 | NaOH, 60°C |
| Sulfonation | 65 | SO₃, H₂SO₄, 0°C |
| Nitration | 58 | HNO₃/H₂SO₄, 5°C |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Thiazolo[3,2-a]pyrimidine derivatives share a common core but differ in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Range from 213–269°C, influenced by substituent bulk and symmetry .
- Solubility: Methyl/ethyl esters improve solubility in organic solvents; nitro or cyano groups enhance water dispersibility .
Crystallographic Insights
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions. A typical method involves refluxing a mixture of a substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ester) with a benzaldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde) in acetic acid/acetic anhydride (1:1 v/v) with sodium acetate as a catalyst. The reaction is refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain crystals suitable for X-ray analysis . Optimization includes adjusting molar ratios, reaction time, and temperature to improve yields (e.g., 78% yield reported in one protocol ).
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic methods:
- NMR : H and C NMR identify substituents and stereochemistry.
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.354–1.473 Å), dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks (e.g., C–H···O interactions forming chains along the c-axis) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H] ions).
Advanced Questions
Q. What conformational features of the thiazolo[3,2-a]pyrimidine core influence its intermolecular interactions?
X-ray studies reveal a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane. The fused thiazole ring creates a dihedral angle of ~80° with the benzylidene substituent, sterically hindering planar stacking. Intermolecular C–H···O hydrogen bonds (2.5–2.8 Å) stabilize crystal packing, forming 1D chains. These features impact solubility and reactivity, as non-planar structures reduce π-π stacking in biological targets .
Q. How do substituent variations on the benzylidene group affect reactivity and bioactivity?
Substituents modulate electronic and steric properties:
- Electron-donating groups (e.g., methoxy in 3,4-dimethoxybenzylidene): Enhance stability via resonance but may reduce electrophilicity at the α,β-unsaturated carbonyl site.
- Halogens (e.g., 4-bromobenzylidene in related compounds): Increase molecular weight and polar surface area, potentially improving membrane permeability . Biological assays on analogous compounds show that bulkier substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce antimicrobial activity but enhance kinase inhibition, suggesting a structure-activity relationship (SAR) dependent on steric fit in enzyme pockets .
Q. How can researchers resolve contradictions in reported biological activities of similar thiazolo[3,2-a]pyrimidine derivatives?
Discrepancies often arise from assay conditions or substituent effects. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Comparative SAR studies : Synthesize derivatives with incremental substituent changes (e.g., replacing methoxy with fluorine) and test in parallel.
- Computational modeling : Perform docking studies to predict binding affinities to targets like dihydrofolate reductase (DHFR), a common target for pyrimidine-based inhibitors .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Esterify the carboxylate group to enhance lipophilicity and hydrolytic stability.
- Co-crystallization : Co-formulate with N,N-dimethylformamide (DMF) to stabilize the crystal lattice via hydrogen bonding, as seen in related compounds .
- pH adjustment : Store solutions at pH 6–7 to prevent degradation of the α,β-unsaturated carbonyl moiety.
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (NaOAc: 1–2.5 eq.) and solvent polarity (acetic acid vs. ethanol) .
- Bioactivity Screening : Prioritize enzyme inhibition assays (e.g., DHFR) over broad-spectrum antimicrobial tests to align with the compound’s mechanistic plausibility .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (e.g., DFT calculations for bond angles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
